molecular formula C8H9BrClN B14781783 2-Bromo-6-chloro-4-ethylaniline

2-Bromo-6-chloro-4-ethylaniline

Cat. No.: B14781783
M. Wt: 234.52 g/mol
InChI Key: GLEFZYYYSIKPPZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-ethylaniline is an organic compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-ethylaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-ethylaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-ethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-6-chloro-4-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-ethylaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can affect the compound’s lipophilicity and overall molecular stability. These interactions can modulate the compound’s effects on biological pathways and its potential as a therapeutic agent .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-methylaniline
  • 2-Bromo-6-fluoro-4-ethylaniline
  • 2-Bromo-4,6-dimethylaniline

Comparison: 2-Bromo-6-chloro-4-ethylaniline is unique due to the specific combination of bromine, chlorine, and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, the presence of the ethyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-bromo-6-chloro-4-ethylaniline

InChI

InChI=1S/C8H9BrClN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

GLEFZYYYSIKPPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)Cl

Origin of Product

United States

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